![molecular formula C14H23B B14467479 3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene CAS No. 67570-18-7](/img/structure/B14467479.png)
3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[331]non-6-ene is a compound belonging to the class of bicyclo[331]nonanesThe bicyclo[3.3.1]nonane framework is a common motif in many biologically active natural products, making it an attractive target for synthetic chemists .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[331]non-6-ene typically involves the construction of the bicyclo[33One common method involves the use of boron reagents in a Suzuki–Miyaura coupling reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable synthetic routes. The choice of boron reagents and reaction conditions can be optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron-containing groups to other functional groups.
Substitution: The boron atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene involves its interaction with specific molecular targets. The boron atom can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate biological pathways, making the compound useful for studying cellular processes and developing therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.3.1]nonane: The parent compound without the boron atom and additional substituents.
3-Phenyl-9-(prop-2-en-1-yl)-9-azabicyclo[3.3.1]non-2-ene: A similar compound with a nitrogen atom in the bicyclic structure.
Bicyclo[3.3.1]non-3-ene-2,9-diones: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene is unique due to the presence of the boron atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, including catalysis and medicinal chemistry .
Propiedades
Número CAS |
67570-18-7 |
|---|---|
Fórmula molecular |
C14H23B |
Peso molecular |
202.15 g/mol |
Nombre IUPAC |
3-prop-2-enyl-7-propyl-3-borabicyclo[3.3.1]non-6-ene |
InChI |
InChI=1S/C14H23B/c1-3-5-12-7-13-9-14(8-12)11-15(10-13)6-4-2/h4,7,13-14H,2-3,5-6,8-11H2,1H3 |
Clave InChI |
IDJYYEHCOFKWAQ-UHFFFAOYSA-N |
SMILES canónico |
B1(CC2CC(C1)C=C(C2)CCC)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


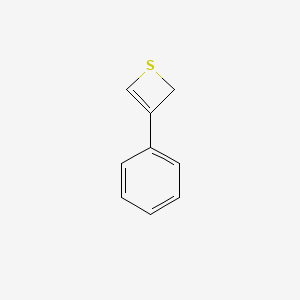
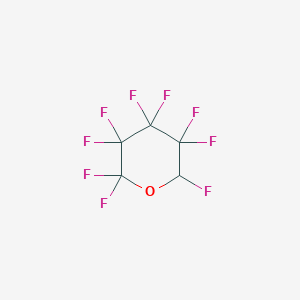

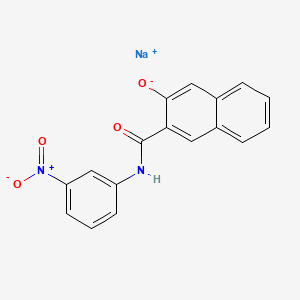
![4-[(E)-(2-Nitrophenyl)diazenyl]-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14467435.png)

![[(2R,3S,4R,5R)-5-(6-amino-2-fluoro-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)tetrahydrofuran-3-yl] dihydrogen phosphate](/img/structure/B14467442.png)
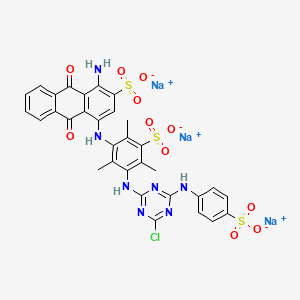

![4-[(4-Ethenylphenyl)methoxy]benzaldehyde](/img/structure/B14467450.png)
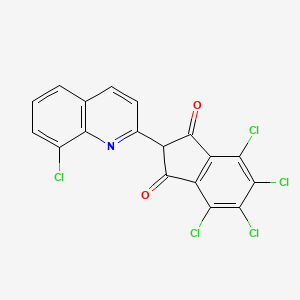

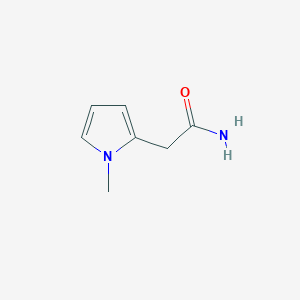
![3,6-Methanoindeno[1,7-cd][1,2]oxazole](/img/structure/B14467472.png)
